5-Hexenyltrichlorosilane

Vue d'ensemble

Description

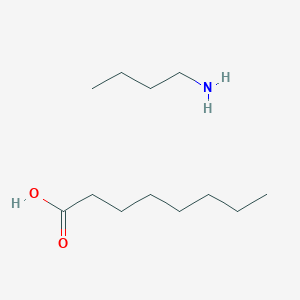

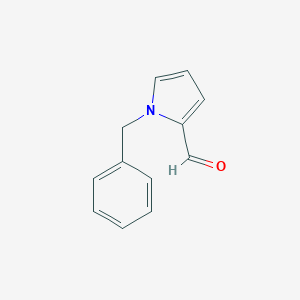

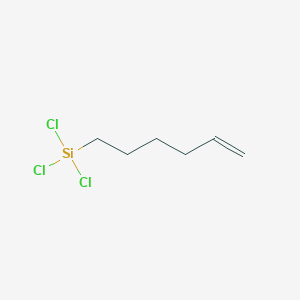

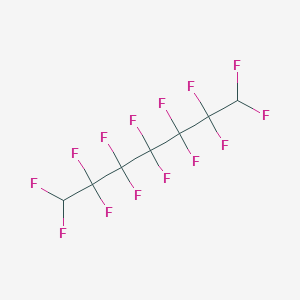

5-Hexenyltrichlorosilane is an organosilicon compound with the chemical formula C6H11Cl3Si . It is a colorless liquid with a special pungent odor . It is a chemically stable compound, soluble in organic solvents such as ethanol and dimethylformamide .

Synthesis Analysis

The preparation of 5-Hexenyltrichlorosilane is usually obtained by reacting 5-hexen-1-ol with trichlorosilane or a trichlorosilane alcoholyzing agent . The reaction conditions often need to be carried out under an inert atmosphere, and the usual solvents are chloroform or dimethylformamide .Molecular Structure Analysis

5-Hexenyltrichlorosilane contains a total of 20 bonds; 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .Chemical Reactions Analysis

5-Hexenyltrichlorosilane is commonly used as a reagent in organic synthesis and can be used to introduce hexenyl groups . It can be used to synthesize organosilicon compounds containing hexenyl groups, such as hexenyl silane . Because of its high reactivity, it can be used in synthetic materials, coatings, adhesives, and other fields .Physical And Chemical Properties Analysis

5-Hexenyltrichlorosilane has a molecular weight of 217.6 . Its boiling point is 153-155 degrees Celsius, and its density is about 1.12 g/mL . It reacts rapidly with moisture, water, protic solvents .Applications De Recherche Scientifique

Synthesis of Polycrystalline Silicon

5-Hexenyltrichlorosilane: is utilized in the synthesis of polycrystalline silicon, which is a key material in solar and semiconductor industries. The process involves the conversion of technical grade silicon to trichlorosilane, followed by rectification and hydrogen reduction. This compound plays a role in novel technical solutions aimed at increasing the yield and reducing the cost of silicon production .

Safety and Hazards

5-Hexenyltrichlorosilane is an irritant substance that may cause irritation by contact with the skin or inhalation of its vapors . It is advised to wear appropriate personal protective equipment such as gloves, goggles, and protective masks during use . During storage and operation, avoid contact with oxidants and acids to avoid the risk of fire or explosion . If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .

Mécanisme D'action

Target of Action

5-Hexenyltrichlorosilane is an organosilicon compound with the chemical formula C6H11Cl3Si . It is commonly used as a reagent in organic synthesis and can be used to introduce hexenyl groups . .

Mode of Action

The mode of action of 5-Hexenyltrichlorosilane is primarily through its reactivity as a chemical reagent. It can react with various organic compounds to introduce hexenyl groups . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Result of Action

As a chemical reagent, its primary effect is likely to be the modification of other molecules through the introduction of hexenyl groups .

Action Environment

5-Hexenyltrichlorosilane is sensitive and reacts rapidly with moisture, water, and protic solvents . Therefore, the environment in which it is used can significantly influence its action, efficacy, and stability. It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . During storage and operation, contact with oxidants and acids should be avoided to prevent the risk of fire or explosion .

Propriétés

IUPAC Name |

trichloro(hex-5-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCWJYGNRZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446088 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexenyltrichlorosilane | |

CAS RN |

18817-29-3 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Hexenyltrichlorosilane interact with titanium dioxide (TiO2) surfaces, and what are the downstream effects?

A1: 5-Hexenyltrichlorosilane (HTCS) interacts with TiO2 surfaces through a process called silanization. [] This involves the hydrolysis of the trichlorosilane groups of HTCS in the presence of moisture, leading to the formation of silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups on the TiO2 surface, forming strong covalent Si-O-Ti bonds. [] This results in the attachment of a thin layer of HTCS molecules on the TiO2 surface.

- Controllable Surface Properties: The process allows for control over the surface properties of TiO2. By adjusting parameters like tip voltage and scanning velocity during conductive-AFM nanolithography, researchers can create patterns with varying heights and chemistries on the TiO2 surface. []

- Hydrophobic/Hydrophilic Contrast: The patterned and unpatterned areas exhibit differences in hydrophobicity and hydrophilicity. This is because the HTCS molecules, with their hydrocarbon chains, create a more hydrophobic environment compared to the bare TiO2 surface. []

- Potential for Selective Interactions: The controlled differences in surface chemistry allow for selective interactions with other molecules. This opens possibilities for applications like selective immobilization of nanoparticles or biomolecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

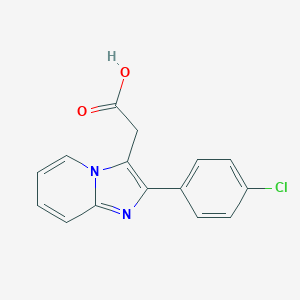

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)

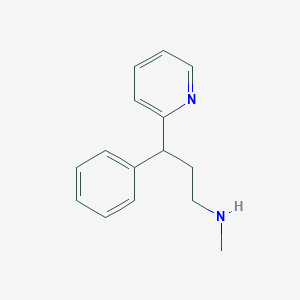

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)